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Compound of Interest

Compound Name: 2,4-Dibromobenzo[d]thiazole

Cat. No.: B1371890 Get Quote

2,4-Dibromobenzo[d]thiazole is a halogenated heterocyclic compound belonging to the

benzothiazole family. Benzothiazole derivatives are recognized as crucial scaffolds in medicinal

chemistry, forming the core of compounds with a wide array of biological activities, including

antimicrobial, anticancer, and anti-inflammatory properties.[1][2] For researchers in drug

discovery and materials science, a thorough understanding of a compound's physical

properties is a non-negotiable prerequisite for development. These properties govern a

molecule's behavior from synthesis and purification to formulation and its ultimate

pharmacokinetic profile.

This technical guide provides a detailed overview of the core physical and spectroscopic

properties of 2,4-Dibromobenzo[d]thiazole (CAS No. 887589-19-7).[3][4] It outlines not only

the known values for this compound but also the robust, field-proven experimental

methodologies required to determine them. The causality behind experimental choices is

explained to ensure that protocols are not merely followed, but understood, allowing for

adaptation and troubleshooting.

Section 1: Core Physicochemical Properties
The fundamental physical properties of a compound provide the first layer of its chemical

identity. These values are critical for assessing purity, predicting behavior in different

environments, and designing synthetic and purification strategies. The properties for 2,4-
Dibromobenzo[d]thiazole are summarized below.
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Property Value Source

CAS Number 887589-19-7 [3][4]

Molecular Formula C₇H₃Br₂NS [4]

Molecular Weight 292.98 g/mol [4]

Appearance White to off-white solid [4]

Boiling Point 352.5 ± 34.0 °C (Predicted) [4]

Density 2.113 ± 0.06 g/cm³ (Predicted) [4]

pKa -2.02 ± 0.10 (Predicted) [4]

Appearance: The physical state as a white to off-white solid is the most immediate identifying

characteristic.[4] Visual inspection is the first step in sample verification.

Molecular Formula and Weight: The formula C₇H₃Br₂NS and corresponding molecular weight

of 292.98 g/mol are foundational constants derived from its atomic composition.[4] This

information is essential for stoichiometric calculations in chemical reactions and is the basis for

mass spectrometry analysis.

Boiling Point: The predicted boiling point is high, which is expected for an aromatic compound

with two heavy bromine atoms that increase intermolecular van der Waals forces.[4] While this

value is predicted, it informs purification techniques like distillation, suggesting that high

temperatures or vacuum conditions would be necessary.

Solubility: The solubility profile is a critical parameter for reaction setup, extraction,

chromatography, and formulation. Due to its largely nonpolar aromatic structure, 2,4-
Dibromobenzo[d]thiazole is expected to be insoluble in water but soluble in common organic

solvents like ethers, chloroform, and acetone. A systematic solubility analysis is a cornerstone

of its characterization.

Section 2: Spectroscopic Profile for Structural
Elucidation
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Spectroscopy provides a "fingerprint" of a molecule, allowing for unambiguous structural

confirmation. For a novel or synthesized batch of 2,4-Dibromobenzo[d]thiazole, a

combination of NMR, IR, and Mass Spectrometry is required for full characterization.[2][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for mapping the carbon-hydrogen framework of an organic

molecule.[6]

¹H NMR: For 2,4-Dibromobenzo[d]thiazole, the proton NMR spectrum is expected to show

signals in the aromatic region, typically between 6.5 and 8.5 ppm.[7][8] The three protons on

the benzene ring will exhibit a complex splitting pattern due to coupling with each other. The

precise chemical shifts and coupling constants would allow for the definitive assignment of

each proton to its position on the ring.

¹³C NMR: The carbon spectrum will show distinct signals for each of the seven unique

carbon atoms in the molecule. Aromatic carbons typically resonate in the 120-150 ppm

range.[8][9] The carbons bonded to the electronegative bromine, nitrogen, and sulfur atoms

would be expected to show shifts influenced by these heteroatoms.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by detecting the

vibrations of its chemical bonds.

Aromatic C-H Stretching: Sharp peaks are expected in the region of 3000-3100 cm⁻¹,

characteristic of C-H bonds on the benzene ring.[9][10]

C=C and C=N Stretching: Vibrations from the fused aromatic and thiazole rings typically

appear as a series of bands in the 1400-1670 cm⁻¹ region.[10][11]

C-S Stretching: A signal confirming the presence of the thiazole ring is often observed

around 600-700 cm⁻¹.[10]

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers clues about a molecule's

structure through its fragmentation pattern.
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Molecular Ion Peak (M⁺): Due to the presence of two bromine atoms, the mass spectrum of

2,4-Dibromobenzo[d]thiazole will display a characteristic isotopic pattern. Bromine has two

major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[12][13] This results in a distinctive

pattern for the molecular ion:

A peak for the molecule with two ⁷⁹Br isotopes (M⁺).

A peak at M+2 for the molecule with one ⁷⁹Br and one ⁸¹Br. This peak will be

approximately twice the intensity of the M⁺ peak.

A peak at M+4 for the molecule with two ⁸¹Br isotopes. This peak will be of similar intensity

to the M⁺ peak. This M, M+2, M+4 pattern with a ~1:2:1 ratio is a definitive indicator of a

dibrominated compound.[14][15]

Section 3: Experimental Methodologies for Property
Determination
The trustworthiness of physical property data hinges on the integrity of the experimental

methods used to obtain it. The following are self-validating protocols for key characterization

experiments.

Protocol 1: Solubility Profile Determination
This protocol establishes the solubility of the compound in a range of common laboratory

solvents, providing insight into its polarity and potential for acid-base chemistry.[16][17]

Methodology:

Preparation: Dispense approximately 25 mg of 2,4-Dibromobenzo[d]thiazole into a series

of small, dry test tubes.

Solvent Addition: To each tube, add 0.75 mL of a single solvent (e.g., water, diethyl ether,

ethanol, acetone, 5% HCl, 5% NaOH) in portions.[17]

Mixing: After each addition, shake the tube vigorously for 10-20 seconds and allow it to stand

for 30 seconds.[18]
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Observation: Record the compound as "soluble" if the solid completely dissolves, "partially

soluble" if some solid remains, or "insoluble."[19]

Causality: Testing in aqueous acid (5% HCl) and base (5% NaOH) is crucial.[20] Solubility in

dilute acid would indicate a basic functional group (like an amine), while solubility in base

would suggest an acidic group (like a phenol or carboxylic acid). Given the predicted pKa of

-2.02, 2,4-Dibromobenzo[d]thiazole is not expected to be soluble in aqueous acid or base,

confirming its neutral heterocyclic nature.[4]
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Solubility Determination

Start with Sample
(25 mg of solid)

Add Water (0.75 mL)
Shake vigorously

Soluble?
(Class S, Sa, Sb)

Test Organic Solvents
(Ether, Acetone, etc.)

 Yes

Add 5% NaOH
Shake vigorously

 No

Soluble?
(Class A)

Add 5% HCl
Shake vigorously

 No

Soluble?
(Class B)

Add conc. H₂SO₄

Observe reaction

 No

Soluble?
(Class N)

Inert
(Class I)

 No
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Caption: A systematic workflow for determining the solubility class of an organic compound.
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Protocol 2: Spectroscopic Sample Preparation and
Analysis
Accurate spectroscopic data relies on pure, properly prepared samples and correctly

configured instrumentation.

Methodology:

NMR Sample Preparation:

Accurately weigh 5-10 mg of the compound.

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean

vial. The choice of solvent is critical; it must dissolve the compound and have a known,

non-interfering signal.

Transfer the solution to a clean, dry NMR tube.

Acquire ¹H and ¹³C spectra. The number of protons and carbons observed should match

the molecular formula, providing an internal validation of sample purity.[5]

IR Sample Preparation (ATR):

Place a small, dry sample of the solid directly onto the crystal of an Attenuated Total

Reflectance (ATR) accessory of an FTIR spectrometer.

Apply pressure to ensure good contact between the sample and the crystal.

Collect the spectrum. This method is rapid and requires minimal sample preparation. The

presence of characteristic aromatic and C-S bands validates the core benzothiazole

structure.[10]

Mass Spectrometry (Direct Infusion ESI/APCI):

Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol or

acetonitrile).

Infuse the solution directly into the mass spectrometer using a syringe pump.
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Acquire the mass spectrum in both positive and negative ion modes. The observation of

the distinct ~1:2:1 isotopic pattern for a dibrominated compound at the expected m/z is a

key validation point.[12][13]

Spectroscopic Validation

Synthesized Compound
(2,4-Dibromobenzo[d]thiazole)

NMR Analysis
(¹H, ¹³C in CDCl₃)

FTIR Analysis
(Solid, ATR)

Mass Spec Analysis
(ESI or APCI)

Confirm C-H Framework
& Proton Count

Confirm Functional Groups
(Aromatic C-H, C=N, C-S)

Confirm Molecular Weight
& Isotopic Pattern (M, M+2, M+4)

Structure Validated

Click to download full resolution via product page

Caption: A parallel workflow for the comprehensive spectroscopic validation of a synthesized

compound.

Conclusion
The physical properties of 2,4-Dibromobenzo[d]thiazole define its chemical identity and guide

its application in scientific research. This guide has detailed its core physicochemical

characteristics and the expected spectroscopic fingerprints. More importantly, it has provided

the underlying experimental methodologies and their scientific rationale, empowering

researchers to generate reliable, high-quality data. The rigorous application of these protocols

ensures the scientific integrity required for advancing drug discovery and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1371890#physical-properties-of-2-4-dibromobenzo-
d-thiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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